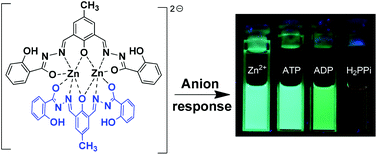A binuclear Zn(ii)–Zn(ii) complex from a 2-hydroxybenzohydrazide-derived Schiff base for selective detection of pyrophosphate†
Dalton Transactions Pub Date: 2014-07-29 DOI: 10.1039/C4DT01799D
Abstract
A hydroxybenzohydrazide-based Schiff base ligand was conveniently synthesized. Upon addition of Zn2+ cations, the ligand exhibited a high tendency to form a binuclear structure with a 2 : 2 ligand-to-zinc ratio, which was accompanied by a large fluorescence turn-on (λem = 507 nm, ϕfl ≈ 0.28). The reactivity of the zinc complex was examined using different phosphate anions, which reveals a higher response to acid pyrophosphate anions. Detailed spectroscopic studies show that the pyrophosphate response is based on the ligand displacement mechanism.


Recommended Literature
- [1] Facile construction of reduced graphene oxide–carbon dot complex embedded molecularly imprinted polymers for dual-amplification and selective electrochemical sensing of rutoside†
- [2] Determination of localised corrosion mechanisms using a scanning vibrating reference electrode technique
- [3] Contents
- [4] Front cover
- [5] Photocatalytic hydrogenation of nitrobenzene to aniline over titanium(iv) oxide using various saccharides instead of hydrogen gas†
- [6] Development of a microfabricated cytometry platform for characterization and sorting of individual leukocytes
- [7] Desorption of 1-butanol from polymeric resin: experimental studies and mathematical modeling
- [8] Brownian dynamics simulations of telechelic polymer – latex suspensions under steady shear†
- [9] Obituary
- [10] FRET and ligand related NON-FRET processes in single quantum dot-perylene bisimide assemblies†










